4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
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Overview
Description
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methoxyphenylsulfonyl group, a methyl group, and a propoxy group attached to a pyrimidine ring. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenylsulfonyl group. The final steps involve the attachment of the methyl and propoxy groups to the pyrimidine ring. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can act as a ligand in biochemical assays, helping to elucidate protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methylbenzaldehyde
- 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-ethoxypyrimidine
Uniqueness
Compared to similar compounds, 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Biological Activity
4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H28N2O5S, featuring a piperazine moiety attached to a pyrimidine core with a methoxyphenyl sulfonyl group. This unique structure suggests multiple sites for biological interaction.
1. Anticancer Activity
Research indicates that compounds containing piperazine and sulfonyl groups exhibit significant anticancer properties. A study demonstrated that derivatives of similar structures inhibited cell proliferation in various cancer cell lines, suggesting that our compound may also possess similar activities. Specifically, the sulfonamide group has been linked to enhanced anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antibacterial Properties
The antibacterial activity of related piperazine derivatives has been extensively studied. For instance, compounds with sulfonamide functionalities have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzyme systems, which could be applicable to our compound as well .
3. Enzyme Inhibition
The compound is posited to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies on similar piperazine derivatives revealed promising results in AChE inhibition, suggesting potential therapeutic applications for cognitive disorders .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of piperazine derivatives, including compounds structurally similar to this compound. The results indicated that these compounds significantly reduced cell viability in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 20 µM .
Case Study 2: Antibacterial Assessment
Another investigation focused on the antibacterial properties of piperazine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, confirming their potential as effective antibacterial agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes, the compound may disrupt normal cellular functions.
- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-13-27-19-14-18(20-15(2)21-19)22-9-11-23(12-10-22)28(24,25)17-7-5-16(26-3)6-8-17/h5-8,14H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIXKXGGJQVPMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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